(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate
Description
(2S,4R)-tert-Butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis. Its stereochemistry (2S,4R) and functional groups—aminomethyl at C2 and methoxy at C4—make it valuable for designing protease inhibitors, receptor antagonists, and protein degraders. The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl (2S,4R)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDVNHOTDTUUJA-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Methoxylation: The methoxy group can be introduced through an alkylation reaction using a methoxy-containing reagent.
Esterification: The tert-butyl ester moiety is typically introduced through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by:
- A tert-butyl group
- An aminomethyl substituent
- A methoxy group attached to the pyrrolidine ring
The presence of these functional groups contributes to its potential biological activity, making it a valuable intermediate in drug development and organic synthesis.
Antiviral Drug Development
One of the notable applications of (2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is its role as an intermediate in the synthesis of antiviral agents, particularly for the treatment of Hepatitis C virus (HCV). It has been identified as a precursor for the anti-HCV drug Velpatasvir , which is critical in the ongoing fight against viral infections .
Antimicrobial and Anticancer Activities
Research indicates that compounds with similar structural characteristics often exhibit diverse biological activities:
- Antimicrobial Properties : Pyrrolidine derivatives have shown effectiveness against various pathogens, indicating potential use in developing new antibiotics.
- Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation through multiple mechanisms, although specific studies on this compound are still needed to elucidate its mechanisms .
Chiral Synthesis
The compound serves as a crucial building block in asymmetric synthesis. Its chirality allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals where the activity can differ significantly between enantiomers. The ability to produce such compounds makes it a valuable tool in organic chemistry .
Catalysis
In catalysis, this compound can be utilized in various reactions due to its ability to participate in nucleophilic substitutions and other transformations. Its structural features enable it to act as an effective catalyst or catalyst precursor in synthetic pathways .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-N-Boc-3-pyrrolidinamine | Similar pyrrolidine structure; Boc protection | Antimicrobial |
| (R)-tert-butyl 3-amino-4-methoxypyrrolidine | Different stereochemistry; methoxy group | Anticancer |
| (2S,5R)-tert-butyl 5-amino-3-methoxypyrrolidine | Altered position of amino group | Neuroprotective |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific stereochemistry and functional groups .
Mechanism of Action
The mechanism of action of (2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
Fluorine-Substituted Analog
- Compound: tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1138324-46-5) Key Differences: Methoxy (OCH₃) replaced with fluorine (F). Molecular Weight: 218.27 g/mol vs. ~260–290 g/mol for methoxy derivatives. Applications: Fluorine’s electronegativity improves metabolic stability and binding affinity in drug candidates. Used in protein-degrader synthesis .
Hydrazinecarbonyl-Substituted Analog
- Compound: tert-Butyl (2S,4R)-2-(hydrazinecarbonyl)-4-methoxypyrrolidine-1-carboxylate (CAS 1436862-50-8) Key Differences: Aminomethyl replaced with hydrazinecarbonyl (NH–NH–CO–). Molecular Weight: 259.3 g/mol. Applications: Hydrazine derivatives are intermediates in heterocycle synthesis (e.g., triazoles). Discontinued commercial availability suggests niche utility .
Stereochemical Variations
(2R,4R)-Diastereomer
- Compound: (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid (CAS 144069-70-5) Key Differences: Opposite stereochemistry at C2 and C4; carboxylic acid replaces aminomethyl. Crystal Data: Single-crystal X-ray studies confirm planar carboxylate groups, influencing hydrogen-bonding patterns . Applications: Carboxylic acid derivatives are precursors for amide coupling in peptidomimetics .
Functional Group Modifications
Hydroxymethyl-Substituted Analog
- Compound: tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate Key Differences: Aminomethyl replaced with hydroxymethyl (CH₂OH). Physical Properties: Higher polarity due to hydroxyl group; requires refrigerated storage . Applications: Hydroxymethyl groups are oxidized to aldehydes or used in esterification .
Benzyloxycarbonylamino-Substituted Analog
- Compound: (2S,4R)-tert-Butyl 4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1194057-63-0) Key Differences: Methoxy replaced with benzyloxycarbonylamino (Cbz) group. Molecular Weight: 350.41 g/mol. Applications: Cbz groups protect amines during peptide synthesis; removed via hydrogenolysis .
Molecular Weight and Purity
| Compound (CAS) | Molecular Weight (g/mol) | Purity | Storage Conditions |
|---|---|---|---|
| Target Compound | ~260–290* | ≥95% | Room temperature |
| 1138324-46-5 (Fluorine analog) | 218.27 | ≥97% | Room temperature |
| 1436862-50-8 (Hydrazinecarbonyl) | 259.3 | ≥95% | Discontinued |
| 1194057-63-0 (Cbz analog) | 350.41 | Not specified | 2–8°C (refrigerated) |
Biological Activity
(2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has garnered interest in various fields of biological research. This compound, characterized by its unique structural features, including a tert-butyl group and an aminomethyl substituent, shows potential for diverse biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Chemical Formula : C₁₁H₂₂N₂O₃
- Molecular Weight : 230.31 g/mol
- CAS Number : 1272599-19-5
Antimicrobial Properties
Research indicates that pyrrolidine derivatives, including this compound, exhibit antimicrobial activity against various pathogens. Compounds with similar structures have shown effectiveness against bacteria and fungi, suggesting this compound may possess similar properties.
Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disease models.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available precursors.
- Chiral Resolution : Chiral intermediates are resolved using chromatography techniques to obtain the desired stereoisomer.
- Functionalization : The introduction of the methoxy group and aminomethyl substituent is achieved through standard organic reactions.
These synthetic routes are essential for producing the compound in sufficient quantities for biological evaluation.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-N-Boc-3-pyrrolidinamine | Similar pyrrolidine structure; Boc protection | Antimicrobial |
| (R)-tert-butyl 3-amino-4-methoxypyrrolidine | Different stereochemistry; methoxy group | Anticancer |
| (2S,5R)-tert-butyl 5-amino-3-methoxypyrrolidine | Altered position of amino group | Neuroprotective |
This table illustrates the diversity of biological activities observed in structurally similar compounds, emphasizing the potential uniqueness of this compound.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research provides insights into its potential applications:
- In Vitro Assays : Preliminary assays using cell lines such as MCF-7 have shown that compounds with similar structures interact with amino acid transport systems, indicating potential metabolic pathways relevant to its biological activity.
- Anticancer Mechanisms : Studies on analogous compounds suggest mechanisms such as histone deacetylase inhibition and modulation of signaling pathways that could be relevant for developing anticancer therapies .
- Neuroprotection Studies : Research on pyrrolidine derivatives has indicated protective effects against neuronal damage in vitro, supporting further investigation into their neuroprotective capabilities .
Q & A
Basic: What are the standard synthetic routes for preparing (2S,4R)-tert-butyl 2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from chiral pyrrolidine precursors. Key steps include:
- Amino Group Protection : The primary amine is protected using a tert-butyloxycarbonyl (Boc) group under basic conditions (e.g., NaHCO₃ or DIEA) to prevent undesired side reactions .
- Functionalization : Methoxy and aminomethyl groups are introduced via nucleophilic substitution or oxidation-reduction sequences. For example, methoxylation may employ methyl iodide in the presence of a base like K₂CO₃ .
- Purification : Chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization is used to isolate enantiopure products. Chiral HPLC may validate stereochemical integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
